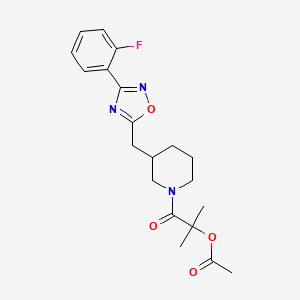![molecular formula C22H15ClFN3O4S B2770667 Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-40-8](/img/structure/B2770667.png)
Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core dihydrothieno[3,4-d]pyridazine ring, followed by the introduction of the various substituents. The exact synthetic route would depend on many factors, including the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen atoms. Attached to this ring are several other groups, including a 4-chlorophenyl group, a 3-fluorobenzamido group, and an ethyl carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxylate ester could undergo hydrolysis or transesterification reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water, while the carboxylate ester could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and related compounds are synthesized through various chemical reactions, showcasing their versatile chemistry for forming novel heterocyclic compounds. For instance, the synthesis of thienoquinolines and pyrazolo[3,4-c]pyridazine derivatives involves cyclization with nucleophilic reagents such as hydrazine hydrate to yield new derivatives, highlighting the compound's reactivity and potential for generating diverse chemical structures with varying biological activities (Awad, Abdel-rahman, & Bakhite, 1991); (Zabska, Kołodziejczyk, Sieklucka-Dziuba, Morawska, & Kleinrok, 1998).
Crystal Structure and Molecular Analysis
The compound's crystal and molecular structure has been characterized, demonstrating intramolecular hydrogen bonds and π-π interactions, which contribute to its structural stability. Such analyses are crucial for understanding the compound's chemical behavior and potential for interactions with biological targets (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Anticancer Activity
Some derivatives of ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been synthesized and evaluated for their anticancer activity. Compounds displaying potent activity against colon cancer cell lines suggest the potential therapeutic applications of these compounds in cancer treatment (Abdel-Motaal, Alanzy, & Asem, 2020).
Antibacterial Activity
The compound and its derivatives have been studied for their antibacterial activity, with some showing promising results against common pathogens. This highlights the potential of these compounds in the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Guo, Sun, Tang, Yan, & Zhang, 1988).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound shares structural similarities with other molecules that have been found to interact with certain receptors . .
Mode of Action
Based on its structural similarities with other compounds, it may interact with its targets in a similar manner . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect certain pathways
Future Directions
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(3-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-14(24)10-12)17(16)21(29)27(26-18)15-8-6-13(23)7-9-15/h3-11H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOQEWJVXROFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2770585.png)
![N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2770586.png)
![2-(6-Cyclopropylpyridazin-3-yl)-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2770589.png)
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2770590.png)
![2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2770594.png)
![5-Bromo-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2770595.png)
![N-(1-cyanocyclopentyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2770596.png)
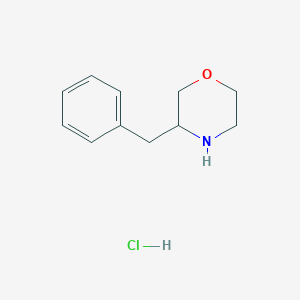
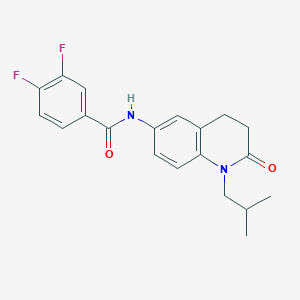
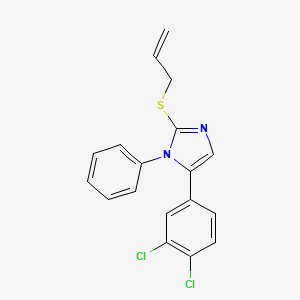
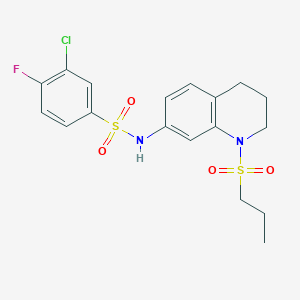
![3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2770606.png)
